![molecular formula C10H7N3O3S B2423937 2-nitro-N-1,3-thiazol-2-ylbenzamide CAS No. 175653-42-6](/img/structure/B2423937.png)
2-nitro-N-1,3-thiazol-2-ylbenzamide
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Overview
Description
2-nitro-N-1,3-thiazol-2-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a yellow crystalline powder with a molecular formula of C11H7N3O3S and a molecular weight of 265.26 g/mol.
Scientific Research Applications
Antibacterial Activity
A study by (Rafiee Pour et al., 2019) explored the antibacterial properties of novel sulfonamides containing a 2-amino-1,3-thiazole fragment. These compounds, including derivatives similar to 2-nitro-N-1,3-thiazol-2-ylbenzamide, were found effective against S. aureus and E. coli, indicating their potential use in antibacterial applications.
Antiproliferative Effects in Cancer Research
A study on N-1,3-benzothiazol-2-ylbenzamide derivatives by (Corbo et al., 2016) showed significant antiproliferative activity on human liver hepatocellular carcinoma and breast cancer cell lines. This suggests the potential of these compounds, closely related to 2-nitro-N-1,3-thiazol-2-ylbenzamide, in cancer research, especially for inducing apoptosis in cancer cells.
Application in Solid-Phase Synthesis
The solid-phase synthesis of 1,3-thiazole-based peptidomimetic molecules, as reported by (Cha et al., 2020), highlights the use of 2-nitrobenzamide derivatives in creating novel chemical libraries. This approach is significant in drug discovery and the development of new therapeutic agents.
Photophysical Properties for Fluorophores
Research by (Habenicht et al., 2015) on 4-hydroxy-1,3-thiazole-based chromophores/fluorophores, which include nitro groups similar to 2-nitro-N-1,3-thiazol-2-ylbenzamide, emphasizes their potential in fluorescence applications. Their unique photophysical properties make them candidates for use in molecular imaging and other fluorescence-based techniques.
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is likely that the compound influences multiple pathways, given its complex structure and potential for diverse interactions
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy . More research is needed to understand the pharmacokinetics of this compound.
Result of Action
It is likely that the compound exerts its effects through a combination of interactions with its targets and influences on biochemical pathways
Action Environment
The action, efficacy, and stability of 2-nitro-N-1,3-thiazol-2-ylbenzamide can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . More research is needed to understand how these factors influence the action of this compound.
properties
IUPAC Name |
2-nitro-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3S/c14-9(12-10-11-5-6-17-10)7-3-1-2-4-8(7)13(15)16/h1-6H,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDNQCITOMEIGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-1,3-thiazol-2-ylbenzamide |
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